![molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6](/img/structure/B1435513.png)
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Overview
Description
“3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO. It has a molecular weight of 281.70 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan ring via a methylene bridge .Scientific Research Applications
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Application : Trifluoromethyl groups are incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This has led to their abundance in pharmaceutical and agrochemical products .
- Method : The construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is achieved through transition metal-mediated reactions .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the propensity towards further development of agrochemical drugs .
-
Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve the development of organic compounds containing fluorine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Photothermal Applications of Two-Dimensional Nanomaterials
- Application : Two-dimensional (2D) nanomaterials with trifluoromethyl groups have been used in photothermal therapy and other applications due to their higher photothermal conversion efficiency .
- Method : The photothermal conversion efficiency of these 2D nanomaterials is enhanced by excellent in-plane electron mobility .
- Results : These 2D nanomaterials have shown satisfactory therapeutic effects in photothermal therapy and have found applications in water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Application : Trifluoromethyl compounds have been used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials .
- Method : This involves preparing micro/nanostructures and chemical modification .
- Results : Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
-
Synthesis and Application of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve the development of organic compounds containing fluorine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Application : Trifluoromethyl groups are incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This has led to their abundance in pharmaceutical and agrochemical products .
- Method : The construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is achieved through transition metal-mediated reactions .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the propensity towards further development of agrochemical drugs .
Future Directions
properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVAJJFUXSJCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)
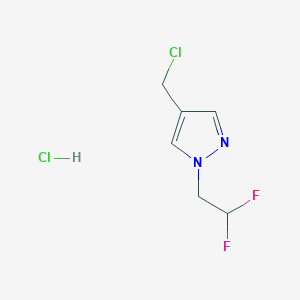
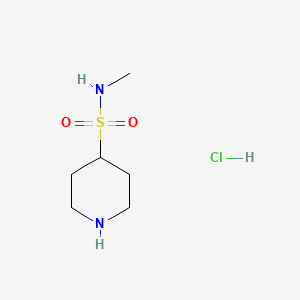
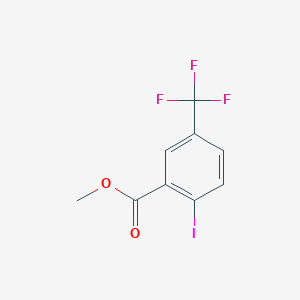
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)
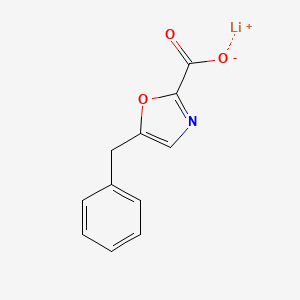
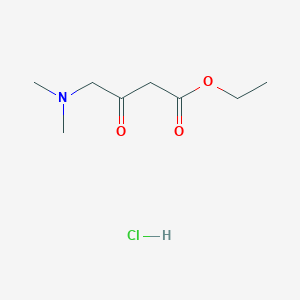
![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)
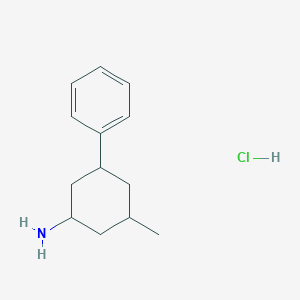
![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)
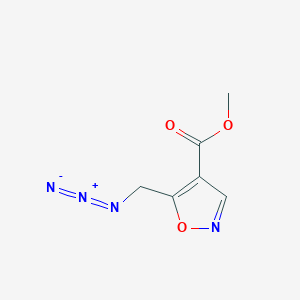
![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
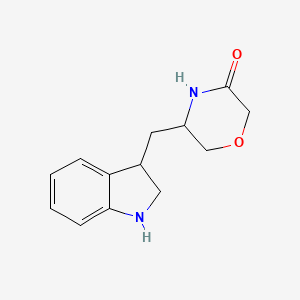
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)